molecular formula C24H18N2O3S B4758526 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Cat. No.: B4758526
M. Wt: 414.5 g/mol
InChI Key: IMKSGWGWSLYBRQ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound that features a benzodioxin ring, a naphthyl group, and a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multi-step organic reactions. The general synthetic route may include:

  • Formation of the benzodioxin ring through cyclization reactions.
  • Introduction of the naphthyl group via Friedel-Crafts acylation or similar methods.
  • Attachment of the pyrimidinylsulfanyl group through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-PROPANONE
  • **1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-BUTANONE

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-21(19-7-8-22-23(14-19)29-12-11-28-22)15-30-24-25-10-9-20(26-24)18-6-5-16-3-1-2-4-17(16)13-18/h1-10,13-14H,11-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKSGWGWSLYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=CC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

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